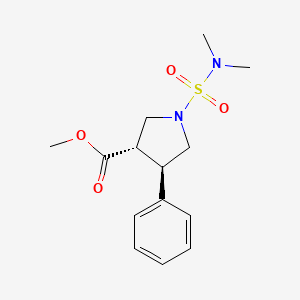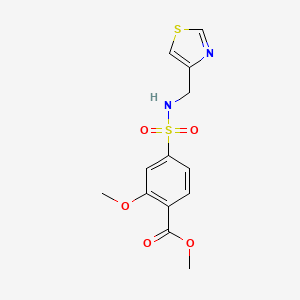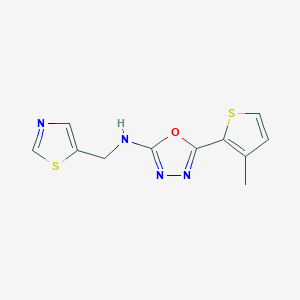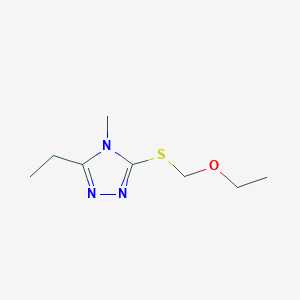
methyl (3S,4R)-1-(dimethylsulfamoyl)-4-phenylpyrrolidine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (3S,4R)-1-(dimethylsulfamoyl)-4-phenylpyrrolidine-3-carboxylate, commonly known as MDL-72222, is a chemical compound that has shown potential in scientific research. It is a derivative of pyrrolidine and belongs to the class of sulfonamide compounds. MDL-72222 has been extensively studied for its biochemical and physiological effects, mechanism of action, and various other applications in scientific research.
科学研究应用
MDL-72222 has been used in various scientific research applications. It has shown potential as a tool for studying the role of sulfonamide compounds in the regulation of ion channels. It has also been used in the study of the structure-activity relationship of pyrrolidine derivatives. MDL-72222 has been used as a positive control in experiments involving the inhibition of carbonic anhydrase activity. It has also been studied for its potential as an anticonvulsant and analgesic agent.
作用机制
MDL-72222 is known to inhibit the activity of carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide. It is believed that MDL-72222 binds to the zinc ion present in the active site of carbonic anhydrase, thereby inhibiting its activity. MDL-72222 has also been shown to modulate the activity of ion channels, although the exact mechanism of this modulation is not yet fully understood.
Biochemical and Physiological Effects:
MDL-72222 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which plays a role in the regulation of acid-base balance in the body. MDL-72222 has also been shown to modulate the activity of ion channels, which are involved in the regulation of neuronal excitability and muscle contraction. In addition, MDL-72222 has been shown to have anticonvulsant and analgesic effects in animal models.
实验室实验的优点和局限性
One of the main advantages of using MDL-72222 in lab experiments is its specificity for carbonic anhydrase inhibition. This allows researchers to study the role of carbonic anhydrase in various physiological processes. However, one limitation of using MDL-72222 is its potential toxicity, which can limit its use in certain experiments. In addition, the synthesis of MDL-72222 can be challenging and time-consuming, which can limit its availability for research purposes.
未来方向
There are several future directions for the study of MDL-72222. One area of research could focus on the development of more efficient and cost-effective synthesis methods for MDL-72222. Another area of research could focus on the potential use of MDL-72222 as an anticonvulsant or analgesic agent in humans. Additionally, further studies could be conducted to better understand the mechanism of action of MDL-72222 on ion channels and its potential therapeutic applications in various diseases.
In conclusion, MDL-72222 is a sulfonamide compound that has shown potential in scientific research. Its specificity for carbonic anhydrase inhibition and its potential as an anticonvulsant and analgesic agent make it a valuable tool for researchers. However, its potential toxicity and challenging synthesis method should be taken into consideration when using it in lab experiments. Further research is needed to better understand the mechanism of action of MDL-72222 and its potential therapeutic applications.
合成方法
MDL-72222 is synthesized by the reaction of (methyl (3S,4R)-1-(dimethylsulfamoyl)-4-phenylpyrrolidine-3-carboxylate)-4-phenylpyrrolidine-3-carboxylic acid with dimethylsulfamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out under anhydrous conditions and the product is purified using column chromatography.
属性
IUPAC Name |
methyl (3S,4R)-1-(dimethylsulfamoyl)-4-phenylpyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-15(2)21(18,19)16-9-12(11-7-5-4-6-8-11)13(10-16)14(17)20-3/h4-8,12-13H,9-10H2,1-3H3/t12-,13+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OITGCZZOWUOPSU-QWHCGFSZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CC(C(C1)C(=O)OC)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)S(=O)(=O)N1C[C@H]([C@@H](C1)C(=O)OC)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-[(1-Ethenylpyrazol-4-yl)methyl]piperazin-1-yl]-2-(2-methylphenoxy)ethanone](/img/structure/B6625080.png)
![(1R,2R)-N-[2-(4-ethyl-5-methyl-1,3-thiazol-2-yl)ethyl]-2-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B6625092.png)


![N-[2-(2-cyanoethyl)-5-methylpyrazol-3-yl]-1-(2-fluoro-4-methylphenyl)methanesulfonamide](/img/structure/B6625121.png)
![(4aR,7aS)-1-(4-fluoro-3-methoxyphenyl)sulfonyl-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B6625127.png)
![1-[3-(2-Chloro-6-fluorophenyl)propylamino]cyclopropane-1-carboxamide](/img/structure/B6625129.png)
![1-[(4-Methylthiophen-3-yl)methyl]-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea](/img/structure/B6625139.png)
![2-[4-[But-2-ynyl(prop-2-ynyl)sulfamoyl]-2-fluorophenoxy]acetic acid](/img/structure/B6625146.png)
![4-[4-[Cyclobutyl(methyl)sulfamoyl]-2-fluorophenoxy]butanoic acid](/img/structure/B6625147.png)

![4-cyclopropyl-N-[4-(2,2-dimethylpropyl)-1,3-thiazol-2-yl]-2-methylpyrimidine-5-carboxamide](/img/structure/B6625169.png)
![[(2R,3R)-2-(4-chloro-3-fluorophenyl)oxolan-3-yl]-(2,3-dihydropyrrolo[3,2-c]pyridin-1-yl)methanone](/img/structure/B6625179.png)